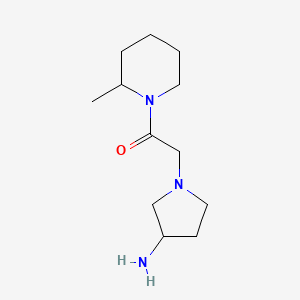
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
説明
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H23N3O and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound with the molecular formula C12H23N3O and a molecular weight of approximately 225.33 g/mol. This compound features a complex structure that includes both pyrrolidine and piperidine moieties, which are often associated with significant biological activity, particularly in pharmacological contexts.
Chemical Structure and Properties
The structural characteristics of this compound suggest potential interactions with various biological targets. The presence of amino and piperidine groups indicates possible binding affinities to neurotransmitter receptors or enzymes.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone |
| Molecular Formula | C12H23N3O |
| Molecular Weight | 225.33 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity
Research on the biological activity of this compound is limited, suggesting it may be a relatively new compound or one that has not been extensively studied. However, compounds with similar structures have been noted for their roles in modulating neurotransmitter systems, particularly in the context of neurological pathways.
The compound's design implies several potential mechanisms through which it could exert biological effects:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in altering neurotransmitter levels, potentially impacting mood and cognitive functions.
- Receptor Binding : The structural components may facilitate binding to specific receptors, including dopamine and serotonin receptors, which are crucial in various neuropharmacological applications.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, insights can be drawn from related compounds:
- DPP-4 Inhibition : A study on a structurally similar compound demonstrated its role as a DPP-4 inhibitor, which has implications for glucose metabolism and diabetes management. This highlights the potential for compounds with similar structures to exhibit significant metabolic effects .
- Neuropharmacological Applications : Compounds with piperidine and pyrrolidine groups have been documented to influence neurochemical pathways, suggesting that this compound could be investigated for therapeutic applications in treating neurological disorders.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Suggested areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to assess its effects on various receptor systems.
- Structure–Activity Relationship (SAR) : Exploring how modifications to its structure may enhance or alter its biological activity.
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10-4-2-3-6-15(10)12(16)9-14-7-5-11(13)8-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTQHYPGVDEZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















